

Navigating the Landscape of Tert-Butyl Carbonates: A Technical Guide

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Compound of Interest		
Compound Name:	Tert-butyl carbonate	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **tert-butyl carbonates**, focusing on the widely used reagent di-tert-butyl dicarbonate (Boc anhydride). It clarifies the nomenclature of related compounds, presents key physicochemical data in a structured format, and offers detailed experimental protocols and reaction mechanisms. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.

Disambiguation of "Tert-Butyl Carbonate"

The term "tert-butyl carbonate" can be ambiguous and may refer to several distinct chemical entities. It is crucial for researchers to identify the specific compound of interest to ensure the accuracy and reproducibility of their work. The table below summarizes the key identifiers for the most common compounds referred to as tert-butyl carbonate.



Compound Name	Common Abbreviation	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Di-tert-butyl dicarbonate	Boc Anhydride, (Boc) ₂ O	24424-99-5	C10H18O5	218.25
Di-tert-butyl carbonate	34619-03-9	С9Н18О3	174.24[1][2]	
tert-Butyl hydrogen carbonate	51300-90-4	С5Н10О3	118.13[3][4]	_
Tert- butoxycarbonylte rt-butyl carbonate	Not readily available	C10H17O5 ⁻	217.24[5]	_

This guide will focus primarily on di-tert-butyl dicarbonate (Boc anhydride), a pivotal reagent in organic chemistry.

Di-tert-butyl Dicarbonate (Boc Anhydride): A Core Reagent

Di-tert-butyl dicarbonate, commonly known as Boc anhydride, is an essential reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group to amine functionalities.[3][4][6] The Boc group is favored for its stability under a wide range of reaction conditions and its facile cleavage under acidic conditions.[6][7]

Physicochemical Properties



Property	Value
CAS Number	24424-99-5[4][8]
Molecular Formula	C10H18O5[4]
Molecular Weight	218.25 g/mol [3]
Appearance	Colorless solid or oil[4][5]
Melting Point	22 to 24 °C (72 to 75 °F; 295 to 297 K)[4]
Boiling Point	56 to 57 °C (133 to 135 °F; 329 to 330 K) at 0.5 mmHg[4]
Density 0.95 g/cm ³ [4]	
Solubility	Insoluble in water; soluble in most organic solvents[4][5]

Applications in Organic Synthesis

The primary application of Boc anhydride is the protection of amino groups in a variety of synthetic contexts:

- Peptide Synthesis: In solid-phase peptide synthesis (SPPS), Boc-protected amino acids are fundamental building blocks. The Boc group's stability to the basic conditions used for peptide coupling and its easy removal with acids like trifluoroacetic acid (TFA) make it a valuable tool.[6][7]
- Pharmaceutical Synthesis: The synthesis of many small-molecule drugs relies on Boc protection to prevent unwanted side reactions involving amine groups.[5][7][9]
- Alkaloid Synthesis: Boc anhydride is extensively used for the protection of amino groups in the synthesis of complex alkaloids.[3]
- Other Uses: It also finds application as a dehydrating agent and as a polymer blowing agent due to its decomposition into gaseous products upon heating.[3][4]

Experimental Protocols



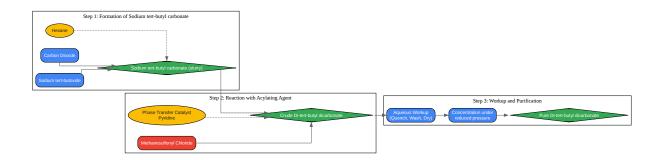
Synthesis of Di-tert-butyl Dicarbonate

Several methods are employed for the synthesis of Boc anhydride. A common laboratory and industrial approach involves the reaction of an alkali metal tert-butoxide with carbon dioxide, followed by reaction with an acylating agent.[10]

Example Protocol: Synthesis from Sodium tert-butoxide[11]

- Preparation of Sodium **tert-butyl carbonate**: A suspension of sodium tert-butoxide in an inert solvent (e.g., hexane) is cooled. Carbon dioxide is then bubbled through the mixture to form a slurry of sodium **tert-butyl carbonate**.
- Reaction with Methanesulfonyl Chloride: To the resulting slurry, a phase transfer catalyst and pyridine are added. Methanesulfonyl chloride is then added dropwise at a low temperature.
- Workup and Isolation: After the reaction is complete, the mixture is quenched with a weak acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield di-tert-butyl dicarbonate.





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Diagram 1: General workflow for the synthesis of Di-tert-butyl dicarbonate.

Boc Protection of Primary Amines

This protocol outlines a general procedure for the protection of a primary amine using Boc anhydride.

Materials:

- Primary amine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))

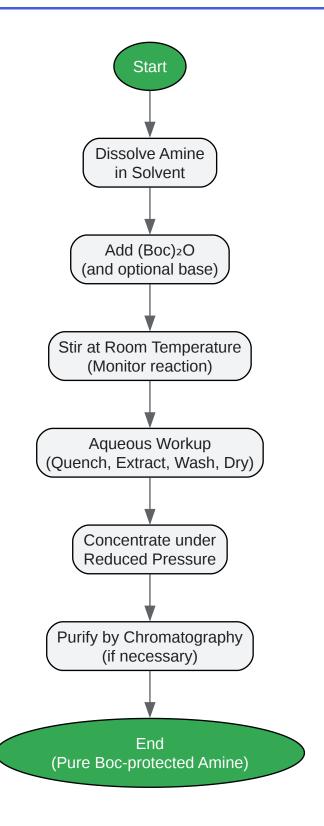


- Optional: Base (e.g., Triethylamine (TEA), Sodium bicarbonate)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar

Procedure:[6][8]

- Dissolution: Dissolve the primary amine in the chosen solvent in a round-bottom flask.
- Addition of (Boc)₂O: Slowly add 1.0-1.2 equivalents of di-tert-butyl dicarbonate to the stirred solution. If a base is used, it can be added prior to or concurrently with the Boc anhydride.
- Reaction: Stir the reaction mixture at room temperature until the starting amine is consumed (monitor by TLC or LC-MS).
- Workup:
 - Quench the reaction with water or saturated sodium bicarbonate solution.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Boc-protected amine.
- Purification: If necessary, purify the crude product by flash column chromatography.





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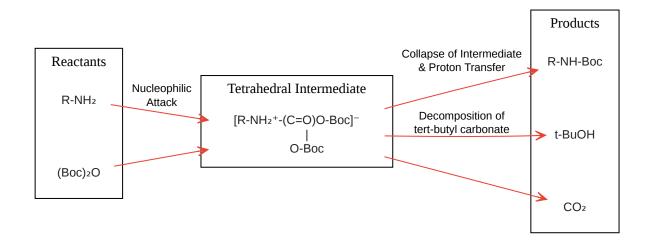
Diagram 2: Experimental workflow for the Boc protection of a primary amine.

Reaction Mechanisms



Mechanism of Boc Protection of an Amine (Base-Free)

The reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride.



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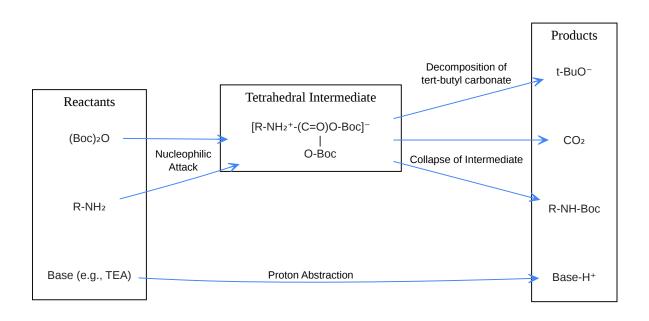
Diagram 3: Simplified mechanism of base-free Boc protection of an amine.

The mechanism involves the amine attacking a carbonyl group of the di-tert-butyl dicarbonate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the **tert-butyl carbonate** anion acting as a leaving group. The **tert-butyl carbonate** subsequently abstracts a proton from the protonated amine. Finally, the unstable tert-butyl hydrogen carbonate decomposes to carbon dioxide and tert-butanol.[2]

Mechanism of Boc Protection of an Amine (Base-Catalyzed)

In the presence of a non-nucleophilic base, the mechanism is slightly altered.





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Diagram 4: Simplified mechanism of base-catalyzed Boc protection of an amine.

In the base-catalyzed pathway, after the initial nucleophilic attack and collapse of the tetrahedral intermediate, the added base deprotonates the protonated amine. The **tert-butyl carbonate** leaving group decomposes to carbon dioxide and the tert-butoxide anion.[12]

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